molecular formula C8H9Cl2N3 B1418820 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 635698-50-9

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B1418820
CAS No.: 635698-50-9
M. Wt: 218.08 g/mol
InChI Key: RBVKAUNFZLPMEO-UHFFFAOYSA-N
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Description

“2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” is a chemical compound with the molecular formula C8H9Cl2N3 . It has an average mass of 218.083 Da and a monoisotopic mass of 217.017349 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.359g/cm3, a boiling point of 372.6°C at 760 mmHg, a flashing point of 179.2°C, and a vapor pressure of 9.49E-06mmHg at 25°C . Its refractive index is 1.566 .

Scientific Research Applications

Molecular Structure and Supramolecular Assemblies

  • A group of benzo[b]pyrimido[5,4-f]azepine derivatives, structurally related to 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, have been synthesized and studied for their molecular structures and supramolecular assemblies. These compounds exhibit similar molecular conformations, with variations in the orientation of substituents affecting their supramolecular assemblies, which depend upon hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).

Synthesis Methods

  • Research has focused on developing synthetic approaches to variously substituted polycyclic pyrimidoazepine derivatives. These methods involve nucleophilic substitution reactions on chloro-substituted compounds, facilitated by either conventional or microwave heating (Acosta Quintero et al., 2016).
  • Another study described an efficient synthesis of functionalized benzo[b]pyrimido[5,4-f]azepines via base-promoted aromatic nucleophilic substitution and intramolecular Friedel–Crafts cyclization (Acosta-Quintero et al., 2015).

Biological Evaluation

  • Novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, structurally related to this compound, were synthesized and evaluated for herbicidal activities, showing moderate activity against certain plants (Wang et al., 2006).

Pharmaceutical Applications

  • A series of pyrimido[4,5-d]azepines, closely related to the target compound, have been studied as selective 5-HT2C receptor agonists, demonstrating potential in treating stress urinary incontinence and showing minimal activation of related receptors (Andrews et al., 2011).

Properties

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKAUNFZLPMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672135
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635698-50-9
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 3
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 4
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 5
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 6
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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